molecular formula C4H6O4 B11941273 2-methyl(113C)propanedioic acid CAS No. 1173019-21-0

2-methyl(113C)propanedioic acid

Cat. No.: B11941273
CAS No.: 1173019-21-0
M. Wt: 119.08 g/mol
InChI Key: ZIYVHBGGAOATLY-LBPDFUHNSA-N
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Description

Methylmalonic acid-13C4: is a stable isotope-labeled compound, specifically a derivative of methylmalonic acid where four carbon atoms are replaced with the carbon-13 isotope. This compound is often used in scientific research as a tracer in metabolic studies and for the quantification of methylmalonic acid levels in various biological samples .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylmalonic acid-13C4 can be synthesized through the carboxylation of labeled malonic acid derivatives. The process typically involves the use of carbon-13 labeled reagents to ensure the incorporation of the isotope into the final product. The reaction conditions often include the use of a strong base, such as sodium hydroxide, and a carbon dioxide source to facilitate the carboxylation reaction .

Industrial Production Methods: Industrial production of methylmalonic acid-13C4 involves large-scale synthesis using similar carboxylation techniques. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: Methylmalonic acid-13C4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Methylmalonic acid-13C4 exerts its effects by participating in the same biochemical pathways as natural methylmalonic acid. It is converted to methylmalonyl-CoA, which is then transformed into succinyl-CoA by the enzyme methylmalonyl-CoA mutase. This conversion is crucial for the metabolism of certain amino acids and fatty acids . The labeled compound allows researchers to track these metabolic processes and study the effects of various conditions on methylmalonic acid metabolism .

Comparison with Similar Compounds

Uniqueness: Methylmalonic acid-13C4 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. This makes it a valuable tool in research applications where understanding the detailed metabolic pathways and their alterations is crucial .

Biological Activity

2-Methyl(113C)propanedioic acid, also known as methylmalonic acid (MMA), is a dicarboxylic acid that plays a significant role in various biological processes. This compound is particularly important in metabolism, where it serves as an intermediate in the catabolism of certain amino acids and fatty acids. Understanding its biological activity is crucial for elucidating its role in health and disease, particularly in metabolic disorders.

  • Molecular Formula : C4H6O4
  • Molecular Weight : 118.09 g/mol
  • CAS Number : 617-38-1
  • IUPAC Name : 2-methylpropane-1,2-dioic acid

Biological Significance

Methylmalonic acid is primarily known for its involvement in energy metabolism. It is produced during the metabolism of branched-chain amino acids and certain fatty acids. The conversion of methylmalonyl-CoA to succinyl-CoA is a critical step facilitated by the enzyme methylmalonyl-CoA mutase, which requires vitamin B12 as a cofactor. A deficiency in this enzyme or vitamin B12 can lead to an accumulation of MMA, resulting in methylmalonic acidemia (MMA).

Metabolic Pathways

  • Energy Production : MMA is involved in the Krebs cycle via its conversion to succinyl-CoA, which enters the cycle to contribute to ATP production.
  • Amino Acid Metabolism : It participates in the catabolism of valine, isoleucine, and threonine.
  • Fatty Acid Metabolism : MMA plays a role in the metabolism of odd-chain fatty acids.

Case Studies and Research Findings

  • Methylmalonic Acidemia :
    • A study published in The Journal of Inherited Metabolic Disease highlighted that elevated levels of MMA are associated with metabolic disorders such as methylmalonic acidemia. Patients exhibit neurological symptoms and developmental delays due to toxic accumulation of MMA .
    • The research demonstrated that dietary management and supplementation with vitamin B12 can reduce MMA levels and improve clinical outcomes.
  • Neurotoxicity :
    • Research indicates that high levels of MMA can lead to neurotoxic effects. A study in Neurobiology of Disease found that MMA exposure resulted in neuronal apoptosis and cognitive deficits in animal models .
    • The mechanism involves oxidative stress and mitochondrial dysfunction caused by elevated MMA levels.
  • Role as a Biomarker :
    • MMA has been explored as a biomarker for vitamin B12 deficiency. Elevated levels are indicative of impaired metabolism due to inadequate vitamin B12, as shown in a study published in Clinical Chemistry .

Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Energy MetabolismIntermediate in converting methylmalonyl-CoA to succinyl-CoA
Amino Acid CatabolismInvolved in the breakdown of branched-chain amino acids
NeurotoxicityHigh levels linked to neuronal damage and cognitive impairment
Biomarker for DeficiencyElevated levels indicate vitamin B12 deficiency

The biological activity of this compound primarily revolves around its role as a substrate in metabolic pathways. The enzyme methylmalonyl-CoA mutase catalyzes the conversion of methylmalonyl-CoA to succinyl-CoA, a reaction that is essential for proper energy production and metabolic function. Disruption of this pathway due to genetic defects or nutritional deficiencies leads to significant health issues.

Properties

CAS No.

1173019-21-0

Molecular Formula

C4H6O4

Molecular Weight

119.08 g/mol

IUPAC Name

2-methyl(113C)propanedioic acid

InChI

InChI=1S/C4H6O4/c1-2(3(5)6)4(7)8/h2H,1H3,(H,5,6)(H,7,8)/i3+1

InChI Key

ZIYVHBGGAOATLY-LBPDFUHNSA-N

Isomeric SMILES

CC(C(=O)O)[13C](=O)O

Canonical SMILES

CC(C(=O)O)C(=O)O

Origin of Product

United States

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